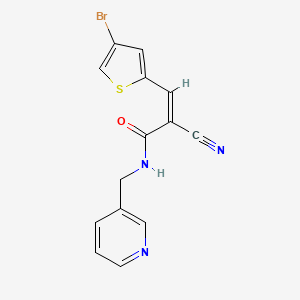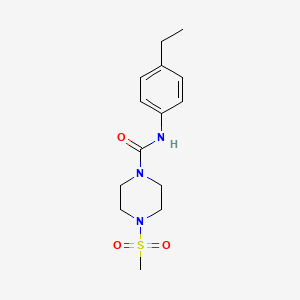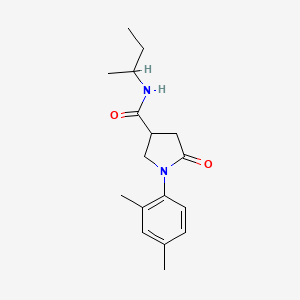
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide
説明
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide, also known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTAA is a type of acrylamide derivative that has a unique chemical structure, making it a valuable tool for researchers studying various biochemical and physiological processes.
科学的研究の応用
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several potential applications in scientific research. One of the most significant applications of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is in the field of fluorescence imaging. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can be used as a fluorescent probe to visualize various cellular processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has also been used to study the mechanisms of various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is based on its unique chemical structure. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is a type of acrylamide derivative that can undergo a reversible Michael addition reaction with thiol groups. This reaction results in the formation of a thioether bond, which can be used to label proteins and other biomolecules. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can also undergo a photochemical reaction, resulting in the formation of a highly fluorescent species. This property makes 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide an excellent tool for fluorescence imaging.
Biochemical and Physiological Effects:
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several biochemical and physiological effects. In vitro studies have shown that 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can bind to various proteins, including albumin and transferrin. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can cross the blood-brain barrier and accumulate in the brain, making it a potential tool for studying brain function.
実験室実験の利点と制限
One of the main advantages of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is its high fluorescence quantum yield, which makes it an excellent tool for fluorescence imaging. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is its potential toxicity. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide. One potential direction is the development of new 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide derivatives with improved fluorescence properties or reduced toxicity. Another direction is the application of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide in the study of specific cellular processes, such as protein aggregation or cell signaling pathways. Additionally, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide could be used in the development of new diagnostic tools for various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is a valuable tool for scientific research due to its unique chemical structure and potential applications in various fields. The synthesis of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is relatively straightforward, and it has several advantages, including high fluorescence quantum yield and ease of use. However, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide also has some limitations, including potential toxicity at high concentrations. Overall, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has significant potential for future research, and its applications in fluorescence imaging and disease diagnosis make it an exciting area of study.
特性
IUPAC Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-12-5-13(20-9-12)4-11(6-16)14(19)18-8-10-2-1-3-17-7-10/h1-5,7,9H,8H2,(H,18,19)/b11-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHPHFOIQKLFN-WCIBSUBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=CC2=CC(=CS2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C(=C\C2=CC(=CS2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4739095.png)


![3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4739123.png)
![2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4739126.png)
![2-(4-methyl-1-piperazinyl)-6-(2-pyridinylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4739130.png)
![1-(3-chlorophenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4739138.png)
![N-[({3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-methoxybenzamide](/img/structure/B4739143.png)

![N-(sec-butyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4739155.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea](/img/structure/B4739162.png)
![4-[({5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4739171.png)
![5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739179.png)